Cas no 2167672-06-0 (6-methyl-2-(2-methylpropyl)piperidin-3-amine)

6-Methyl-2-(2-methylpropyl)piperidin-3-amine is a substituted piperidine derivative characterized by its amine functionality at the 3-position and branched alkyl substituents at the 2- and 6-positions. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid piperidine core enhances conformational stability, while the methyl and isobutyl groups influence lipophilicity and reactivity. Its potential applications include serving as a building block for bioactive molecules, particularly in the development of CNS-targeting compounds. The amine group offers versatility for further functionalization, enabling tailored modifications for specific research or industrial needs.
6-methyl-2-(2-methylpropyl)piperidin-3-amine structure
2167672-06-0 structure
Product name:6-methyl-2-(2-methylpropyl)piperidin-3-amine
CAS No:2167672-06-0
MF:C10H22N2
MW:170.295082569122
CID:6079076
PubChem ID:165502238

6-methyl-2-(2-methylpropyl)piperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2-(2-methylpropyl)piperidin-3-amine
    • 2167672-06-0
    • EN300-1477086
    • Inchi: 1S/C10H22N2/c1-7(2)6-10-9(11)5-4-8(3)12-10/h7-10,12H,4-6,11H2,1-3H3
    • InChI Key: UXWVLKDJFQQTRT-UHFFFAOYSA-N
    • SMILES: N1C(C)CCC(C1CC(C)C)N

Computed Properties

  • Exact Mass: 170.178298710g/mol
  • Monoisotopic Mass: 170.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 1.6

6-methyl-2-(2-methylpropyl)piperidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1477086-10.0g
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
10g
$5221.0 2023-06-06
Enamine
EN300-1477086-5000mg
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
5000mg
$3520.0 2023-09-28
Enamine
EN300-1477086-0.25g
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
0.25g
$1117.0 2023-06-06
Enamine
EN300-1477086-2.5g
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
2.5g
$2379.0 2023-06-06
Enamine
EN300-1477086-0.1g
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
0.1g
$1068.0 2023-06-06
Enamine
EN300-1477086-250mg
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
250mg
$1117.0 2023-09-28
Enamine
EN300-1477086-2500mg
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
2500mg
$2379.0 2023-09-28
Enamine
EN300-1477086-5.0g
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
5g
$3520.0 2023-06-06
Enamine
EN300-1477086-100mg
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
100mg
$1068.0 2023-09-28
Enamine
EN300-1477086-500mg
6-methyl-2-(2-methylpropyl)piperidin-3-amine
2167672-06-0
500mg
$1165.0 2023-09-28

6-methyl-2-(2-methylpropyl)piperidin-3-amine Related Literature

Additional information on 6-methyl-2-(2-methylpropyl)piperidin-3-amine

Introduction to 6-methyl-2-(2-methylpropyl)piperidin-3-amine (CAS No. 2167672-06-0)

6-methyl-2-(2-methylpropyl)piperidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2167672-06-0, is a heterocyclic organic compound belonging to the piperidine class. This compound has garnered significant attention in the field of pharmaceutical research due to its structural properties and potential biological activities. Piperidine derivatives are widely studied for their role in drug development, particularly as scaffolds for bioactive molecules. The presence of a methyl group at the 6-position and an isobutyl substituent at the 2-position, along with an amine functional group at the 3-position, contributes to the unique chemical and pharmacological profile of this compound.

The synthesis of 6-methyl-2-(2-methylpropyl)piperidin-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the isobutyl group at the 2-position and the amine group at the 3-position are critical steps that influence the compound's solubility, metabolic stability, and interactions with biological targets. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to optimize the synthesis of this compound, reflecting the ongoing efforts in medicinal chemistry to develop efficient and scalable production processes.

Recent research has highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. The structural motif of piperidine is frequently found in approved drugs, underscoring its biological relevance. Specifically, 6-methyl-2-(2-methylpropyl)piperidin-3-amine has been investigated for its potential role as a pharmacophore in various pharmacological assays. Studies have demonstrated that modifications in the piperidine ring can significantly alter binding affinity and selectivity, making it a valuable starting point for drug design.

In particular, the amine group at the 3-position of 6-methyl-2-(2-methylpropyl)piperidin-3-amine offers opportunities for further functionalization, enabling the creation of more complex molecules with enhanced biological activity. Researchers have explored its use as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The isobutyl substituent at the 2-position contributes to steric hindrance, which can be leveraged to improve binding interactions with target proteins.

The pharmacokinetic properties of 6-methyl-2-(2-methylpropyl)piperidin-3-amine are also subjects of interest. Understanding how this compound is metabolized and excreted is essential for optimizing its therapeutic index. Preclinical studies have begun to elucidate its metabolic pathways, revealing insights into potential side effects and drug-drug interactions. These findings are critical for guiding clinical development and ensuring patient safety.

Advances in computational chemistry have further accelerated the discovery process for compounds like 6-methyl-2-(2-methylpropyl)piperidin-3-amine. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. This integration of computational methods with traditional synthetic chemistry has significantly reduced development timelines and costs.

The versatility of 6-methyl-2-(2-methylpropyl)piperidin-3-amine as a building block has also led to its exploration in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could enhance treatment outcomes. Such approaches are particularly relevant in oncology, where combination therapies are increasingly recognized as a key strategy for overcoming drug resistance.

Future directions in research may focus on developing derivatives of 6-methyl-2-(2-methylpropyl)piperidin-3-amine with improved pharmacological profiles. Techniques such as structure-based drug design and high-throughput screening will play pivotal roles in identifying novel analogs with enhanced efficacy and reduced toxicity. Additionally, green chemistry principles may be applied to make the synthesis process more sustainable, reducing environmental impact while maintaining high yields.

In conclusion, 6-methyl-2-(2-methylpropyl)piperidin-3-amine (CAS No. 2167672-06-0) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive scaffold for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain a focal point in medicinal chemistry research, contributing to advancements in therapeutic treatments across various disease areas.

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